molecular formula C12H18N2O B13347054 1-(((Pyridin-4-ylmethyl)amino)methyl)cyclopentan-1-ol

1-(((Pyridin-4-ylmethyl)amino)methyl)cyclopentan-1-ol

Cat. No.: B13347054
M. Wt: 206.28 g/mol
InChI Key: QJNQOUFPQHVSLR-UHFFFAOYSA-N
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Description

1-(((Pyridin-4-ylmethyl)amino)methyl)cyclopentan-1-ol is an organic compound with the molecular formula C12H18N2O This compound features a cyclopentanol core with a pyridin-4-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(((Pyridin-4-ylmethyl)amino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with pyridin-4-ylmethylamine in the presence of a reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reducing agents used in this synthesis include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(((Pyridin-4-ylmethyl)amino)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenating agents or other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce a variety of substituted cyclopentanol compounds.

Scientific Research Applications

1-(((Pyridin-4-ylmethyl)amino)methyl)cyclopentan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(((Pyridin-4-ylmethyl)amino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

  • N-(pyridin-4-yl)pyridin-4-amine
  • 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
  • 3-nitro-N-(pyridin-4-yl)pyridin-4-amine

Comparison: 1-(((Pyridin-4-ylmethyl)amino)methyl)cyclopentan-1-ol is unique due to its cyclopentanol core, which imparts different chemical and physical properties compared to other pyridin-4-yl derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

1-[(pyridin-4-ylmethylamino)methyl]cyclopentan-1-ol

InChI

InChI=1S/C12H18N2O/c15-12(5-1-2-6-12)10-14-9-11-3-7-13-8-4-11/h3-4,7-8,14-15H,1-2,5-6,9-10H2

InChI Key

QJNQOUFPQHVSLR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CNCC2=CC=NC=C2)O

Origin of Product

United States

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